molecular formula C18H20O4 B8545908 3-(Benzyloxy)-4-(3-methoxypropoxy)benzaldehyde

3-(Benzyloxy)-4-(3-methoxypropoxy)benzaldehyde

Cat. No. B8545908
M. Wt: 300.3 g/mol
InChI Key: APIVGXXJGFYVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-(3-methoxypropoxy)benzaldehyde is a useful research compound. Its molecular formula is C18H20O4 and its molecular weight is 300.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-4-(3-methoxypropoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-4-(3-methoxypropoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-(3-methoxypropoxy)-3-phenylmethoxybenzaldehyde

InChI

InChI=1S/C18H20O4/c1-20-10-5-11-21-17-9-8-16(13-19)12-18(17)22-14-15-6-3-2-4-7-15/h2-4,6-9,12-13H,5,10-11,14H2,1H3

InChI Key

APIVGXXJGFYVHI-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (14.7 g, 106 mmol) and benzyl chloride (12.2 mL, 106 mmol) were added to a solution of 3-hydroxy-4-(3-methoxypropoxy)benzaldehyde described in Production Example 32-1 (17.2 g, 81.7 mmol) in ethanol (200 mL) under nitrogen atmosphere at room temperature, and the mixture was stirred under a thermal condition of 90° C. for 2 hours. The reaction liquid was cooled to 0° C., and the mixture was diluted with 2 M hydrochloric acid, ethyl acetate, and water. The organic layer was washed with a saturated saline solution and then dried over anhydrous magnesium sulfate. The drying agent was separated by filtration and then the filtrate was concentrated under vacuum. The residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-3:7) to obtain the title compound (19.8 g, 81%).
Quantity
14.7 g
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12.2 mL
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Example 32-1
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17.2 g
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200 mL
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Yield
81%

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